![molecular formula C16H16N2O4S B4086292 2-[(2-methyl-5-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4086292.png)
2-[(2-methyl-5-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-[(2-methyl-5-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. It belongs to the class of tetrahydroisoquinolines, which are known to possess diverse biological activities.
Mechanism of Action
The mechanism of action of 2-[(2-methyl-5-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to act by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in various cellular signaling pathways. The inhibition of protein kinases can lead to the modulation of cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-methyl-5-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline are diverse and depend on the specific cellular context. The compound has been reported to inhibit the activity of various protein kinases such as glycogen synthase kinase 3β, cyclin-dependent kinase 5, and Janus kinase 2. The inhibition of these kinases can lead to the modulation of various cellular processes such as cell cycle progression, apoptosis, and inflammation. Moreover, the compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(2-methyl-5-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments include its ability to selectively inhibit the activity of specific protein kinases, its diverse biological activities, and its potential use as a pharmacological tool. However, the compound has some limitations such as its moderate to high cost, the need for specialized equipment and expertise for its synthesis, and its potential toxicity.
Future Directions
There are several future directions for the research on 2-[(2-methyl-5-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to investigate its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail and identify its specific targets in various cellular contexts. Moreover, the development of more efficient and cost-effective synthesis methods for the compound could facilitate its use in scientific research.
Scientific Research Applications
2-[(2-methyl-5-nitrophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been used as a pharmacological tool in various scientific research studies. It has been reported to exhibit inhibitory activity against protein kinases, which are involved in various cellular signaling pathways. The compound has also been shown to inhibit the growth of cancer cells and induce apoptosis. Moreover, it has been reported to possess anti-inflammatory and neuroprotective properties.
properties
IUPAC Name |
2-(2-methyl-5-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-12-6-7-15(18(19)20)10-16(12)23(21,22)17-9-8-13-4-2-3-5-14(13)11-17/h2-7,10H,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYBNMWRWWSSHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCC3=CC=CC=C3C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-5-nitrophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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